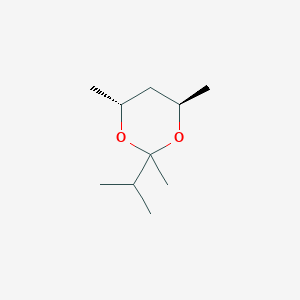
2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related ester compounds involves starting materials that are structurally similar to the target compound. For instance, the synthesis of 2-(2-Methoxycarbonyl-ethylamino)-benzoic acid methyl ester uses ortho-aminobenzoic methyl ester as a starting material, catalyzed by aluminium chloride under solvent-free conditions . This suggests that a similar approach could potentially be applied to synthesize the target compound, possibly using a trifluoro-methoxybenzoic acid derivative as a starting material.
Molecular Structure Analysis
The molecular structure of esters similar to the target compound is characterized by spectroscopic methods such as 1H- and 13C-NMR . These methods provide detailed information about the electronic environment of the atoms within the molecule, which is crucial for understanding the chemical behavior of the compound.
Chemical Reactions Analysis
The reactivity of related esters has been studied, including their rates of hydrolysis . This information is valuable as it gives an indication of the stability of the ester bond in different conditions, which is an important aspect of the chemical reactions that the target compound might undergo.
Physical and Chemical Properties Analysis
The physical properties such as densities and mass, as well as chemical properties like the rate constants of hydrolysis, have been measured for similar ester compounds . Additionally, the polymerization behavior of these esters has been explored, providing data on rates of polymerization, glass transition temperatures, and thermal decomposition characteristics . These findings are relevant as they can be used to infer the properties of the target compound, which may exhibit similar behavior due to structural similarities.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Industrial Applications
The compound 2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester is part of a broader class of chemicals that find applications in various industrial processes. One area of interest is the synthesis of esters through alkoxycarbonylation of unsaturated phytogenic substrates. This process is crucial for creating ester products from alternative feedstocks, addressing challenges in resource saving, waste minimization, and enhancing the environmental and economic efficiency of chemical processes. The research highlights the high yields and selectivities to linear structured products achieved under mild conditions, primarily through the application of homogeneous palladium-diphosphine catalysts. These findings offer significant opportunities for new industrial processes aimed at obtaining advanced chemical products, particularly polymers, showcasing the compound's potential in contributing to sustainable and efficient manufacturing (Sevostyanova & Batashev, 2023).
Environmental Impact and Safety
While specific studies directly focusing on 2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester were not identified, research on similar ester compounds, such as parabens and phthalic acid esters, offers insights into the environmental behavior and safety considerations of ester compounds in general. Parabens, for example, are esters widely used as preservatives, demonstrating weak endocrine disruptor effects and ubiquity in aquatic environments due to their biodegradability and continuous environmental introduction. The presence of chlorinated parabens in various water bodies indicates the environmental persistence and potential for forming more stable and toxic by-products (Haman et al., 2015). This research underscores the need for comprehensive environmental risk assessments and regulatory scrutiny for compounds like 2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester, especially regarding their stability, biodegradability, and potential toxicological impacts.
Propiedades
IUPAC Name |
ethyl (Z)-3-ethoxy-2-(2,4,5-trifluoro-3-methoxybenzoyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3O5/c1-4-22-7-9(15(20)23-5-2)13(19)8-6-10(16)12(18)14(21-3)11(8)17/h6-7H,4-5H2,1-3H3/b9-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMIAPVHHUISPY-CLFYSBASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C1=CC(=C(C(=C1F)OC)F)F)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(/C(=O)C1=CC(=C(C(=C1F)OC)F)F)\C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thieno[3,2-c]pyridine](/img/structure/B143518.png)


![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)







